N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-7-14(3-4-14)6-15-12(18)13(19)16-9-1-2-10-11(5-9)21-8-20-10/h1-2,5,17H,3-4,6-8H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYIWWMAIYIANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate Mono-Acid Chloride
Oxalyl chloride reacts with one equivalent of amine to form a mono-acid chloride intermediate. For N1-(benzo[d]dioxol-5-ylmethyl)oxalyl chloride:
Procedure :
- Dissolve benzo[d]dioxol-5-ylmethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under nitrogen.
- Add oxalyl chloride (1.1 eq) dropwise at 0°C.
- Stir for 4–6 hours at room temperature.
- Remove solvents under vacuum to yield the intermediate as a pale-yellow solid.
Critical Considerations :
- Excess oxalyl chloride must be avoided to prevent di-acid chloride formation.
- Anhydrous conditions are essential to minimize hydrolysis.
Coupling with (1-(Hydroxymethyl)cyclopropyl)methylamine
The mono-acid chloride is reacted with the second amine to form the target oxalamide:
Procedure :
- Dissolve (1-(hydroxymethyl)cyclopropyl)methylamine (1.0 eq) in DCM.
- Add the mono-acid chloride (1.0 eq) portionwise at 0°C.
- Add triethylamine (2.0 eq) as a base to scavenge HCl.
- Stir for 12 hours at room temperature.
- Purify via column chromatography (ethyl acetate/hexane) to isolate the product.
Yield : 65–72% (theoretical, based on analogous oxalamide syntheses).
One-Pot Coupling Using Carbodiimide Reagents
Activation of Oxalic Acid
Oxalic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Procedure :
- Suspend oxalic acid (1.0 eq) in DMF.
- Add EDCI (2.2 eq) and HOBt (2.2 eq) at 0°C.
- Stir for 1 hour to form the bis-activated ester.
- Add benzo[d]dioxol-5-ylmethylamine (1.0 eq) and stir for 4 hours.
- Add (1-(hydroxymethyl)cyclopropyl)methylamine (1.0 eq) and stir for 12 hours.
- Quench with water and extract with ethyl acetate.
- Purify via recrystallization.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 58 | 90 |
| Base | DIPEA | 63 | 92 |
| Temperature | 0°C → RT | 68 | 95 |
Cyclopropane Synthesis and Functionalization
Preparation of (1-(Hydroxymethyl)cyclopropyl)methylamine
The cyclopropane moiety is synthesized via [2+1] cycloaddition:
Procedure :
- React ethyl acrylate with diazomethane in the presence of a palladium catalyst to form ethyl cyclopropanecarboxylate.
- Reduce the ester to hydroxymethylcyclopropane using LiAlH4.
- Convert the alcohol to the amine via a Gabriel synthesis or reductive amination.
Key Challenges :
- Diazomethane handling requires strict safety protocols.
- Cyclopropane ring stability under reduction conditions.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Oxalyl Chloride | High purity, minimal side products | Moisture-sensitive intermediates | 65–72 |
| EDCI/HOBt Coupling | One-pot, scalable | Requires excess reagents | 58–68 |
| Solid-Phase | Combinatorial potential | Low yield, specialized equipment | <50 |
Troubleshooting and Optimization
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Metabolic Stability
- The target compound’s cyclopropane ring may further stabilize the amide bond against enzymatic attack .
- Role of Substituents :
- Hydroxymethyl groups (as in the target compound) may undergo glucuronidation or oxidation, while benzodioxole rings are typically metabolized via O-dealkylation, as seen in K-16 .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a cyclopropyl group. Its molecular formula is , and it has a molecular weight of 499.56 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antidiabetic Properties
Recent studies have explored the antidiabetic potential of benzodioxole derivatives, which share structural similarities with this compound. For instance, compounds with similar scaffolds demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays revealed IC50 values ranging from 0.68 to 2.57 µM for these derivatives, indicating strong inhibitory activity against α-amylase while maintaining low cytotoxicity against normal cell lines (IC50 > 150 µM) .
Anti-Cancer Activity
Research has also indicated that benzodioxole derivatives exhibit promising anticancer properties. For example, compounds structurally related to this compound were tested against various cancer cell lines, showing IC50 values between 26 and 65 µM. These findings suggest that such compounds could serve as potential leads in cancer therapy .
Study on α-Amylase Inhibition
In a study assessing the efficacy of novel benzodioxole derivatives against α-amylase, researchers found that specific compounds significantly reduced blood glucose levels in streptozotocin-induced diabetic mice. The compound IIc notably decreased blood glucose from 252.2 mg/dL to 173.8 mg/dL after five doses, showcasing its potential as an antidiabetic agent .
Cytotoxicity Assessment
Cytotoxicity was evaluated using MTS assays across various cancer and normal cell lines. Compounds IIa and IIc exhibited potent inhibition against α-amylase while demonstrating negligible effects on normal cells, highlighting their safety profiles for therapeutic applications .
Comparative Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step processes, including:
- Nucleophilic substitution to functionalize the cyclopropane ring.
- Amide bond formation between the benzo[d][1,3]dioxole and cyclopropane moieties.
- Hydrolysis under controlled pH to stabilize the hydroxymethyl group .
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Maintain temperatures between 0–25°C during amide coupling to prevent side reactions.
- Employ catalysts like HOBt/DCC for efficient coupling .
Q. Table 1: Key Synthesis Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, DMF, 0°C | Cyclopropane functionalization |
| 2 | HOBt/DCC, RT | Amide bond formation |
| 3 | HCl (dilute), 40°C | Hydrolysis and stabilization |
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm for aromatic protons) and cyclopropane (δ 1.2–1.5 ppm for CH₂) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and hydroxymethyl O-H stretches (~3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (observed m/z: 398.4 [M+H]⁺ vs. theoretical 398.4) .
Advanced Research Questions
Q. How does the hydroxymethylcyclopropyl moiety influence the compound’s bioavailability and target binding compared to other cyclopropane derivatives?
Methodological Answer: The hydroxymethyl group enhances:
- Solubility : Via hydrogen bonding with aqueous environments.
- Target interaction : The hydroxyl group forms hydrogen bonds with enzymatic active sites (e.g., viral proteases or kinase domains).
Comparative analysis : Replace the hydroxymethyl with methyl or halogens to assess changes in logP and IC₅₀ values. Use molecular docking to map binding interactions .
Q. What in vitro or in vivo models have been used to validate its antiviral and anticancer activities, and what were the key findings?
Methodological Answer:
- Antiviral : Tested against RNA viruses (e.g., SARS-CoV-2, influenza) in Vero E6 cells, showing EC₅₀ values <10 µM via plaque reduction assays .
- Anticancer : Evaluated in pancreatic (MIA PaCa-2) and prostate (LNCaP) cancer lines, with IC₅₀ values of 5–15 µM via MTT assays. Mechanism involves apoptosis induction via caspase-3 activation .
Q. Are there reported contradictions in its biological activity data across different studies, and how can these be resolved methodologically?
Methodological Answer: Discrepancies arise from:
- Assay variability : Differences in cell passage numbers or viral titers.
- Solubility limits : Use DMSO concentrations <0.1% to avoid cytotoxicity.
Resolution : - Standardize protocols (e.g., CellTiter-Glo® for viability).
- Validate findings across multiple labs using blinded studies .
Q. How do structural modifications at the oxalamide bridge or cyclopropane ring affect its pharmacological profile?
Methodological Answer:
- Oxalamide modifications : Replace with urea or thiourea to alter hydrogen-bonding capacity.
- Cyclopropane substitutions : Introduce sp³-hybridized carbons (e.g., CHF₂) to modulate steric effects.
Example : N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxyethyl)oxalamide showed reduced potency (IC₅₀ >50 µM), highlighting the critical role of the cyclopropane .
Q. What computational methods are suitable for predicting the compound’s ADMET properties and target selectivity?
Methodological Answer:
- ADMET Prediction : Use SwissADME for bioavailability radar (TPSA: ~90 Ų, logP: ~2.1).
- Target Profiling : Employ Schrödinger’s Glide for docking studies against kinase libraries. Validate with SPR binding assays .
Q. What strategies can mitigate hydrolysis of the hydroxymethyl group during long-term stability studies?
Methodological Answer:
- Formulation : Lyophilize with trehalose to stabilize the hydroxyl group.
- Storage : Use amber vials at -20°C under nitrogen to prevent oxidation.
- pH control : Maintain pH 6–7 in buffered solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
